molecular formula C14H12N2O B1282718 8-(Benzyloxy)imidazo[1,2-a]pyridine CAS No. 96428-16-9

8-(Benzyloxy)imidazo[1,2-a]pyridine

Cat. No. B1282718
Key on ui cas rn: 96428-16-9
M. Wt: 224.26 g/mol
InChI Key: LDJVMJRATISVRW-UHFFFAOYSA-N
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Patent
US04788185

Procedure details

2-Amino-3-benzyloxypyridine is reacted with bromoacetaldehye in aqueous tetrahydrofuran in the presence of sodium hydrogen carbonate, whereby the above-identified compound is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.Br[CH2:17][CH:18]=O.C(=O)([O-])O.[Na+]>O1CCCC1>[CH2:9]([O:8][C:7]1[C:2]2[N:3]([CH:17]=[CH:18][N:1]=2)[CH:4]=[CH:5][CH:6]=1)[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=C1OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=2N(C=CC1)C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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